1-Phenyl-2-(pyrazin-2-yl)ethanol
Overview
Description
1-Phenyl-2-(pyrazin-2-yl)ethanol is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound is characterized by the presence of a phenyl group and a pyrazinyl group attached to an ethanol backbone. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 1-Phenyl-2-(pyrazin-2-yl)ethanol typically involves the reaction of benzaldehyde with pyrazine derivatives. One common synthetic route includes the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde . This reaction does not require a catalyst or solvent, making it relatively straightforward. The compound can also be synthesized through other methods involving the use of methylpyrazine and benzaldehyde .
Chemical Reactions Analysis
1-Phenyl-2-(pyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The phenyl and pyrazinyl groups can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(pyrazin-2-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyrazin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyrazinyl groups allow the compound to bind to active sites on enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug interactions .
Comparison with Similar Compounds
1-Phenyl-2-(pyrazin-2-yl)ethanol can be compared to other similar compounds, such as:
1-Phenyl-1-(pyridin-2-yl)ethanol: This compound has a pyridinyl group instead of a pyrazinyl group, which can lead to different chemical reactivity and biological activity.
2-Phenylethanol: Lacking the pyrazinyl group, this compound is simpler and has different applications, primarily in the fragrance industry.
1-Phenyl-2-(pyrimidin-2-yl)ethanol: The pyrimidinyl group introduces additional nitrogen atoms, potentially altering the compound’s binding properties and reactivity.
The uniqueness of this compound lies in its specific combination of phenyl and pyrazinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-2-pyrazin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9,12,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLRAFFYSKHBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958112 | |
Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-69-9 | |
Record name | α-Phenyl-2-pyrazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36914-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazineethanol, alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrazineethanol, α-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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